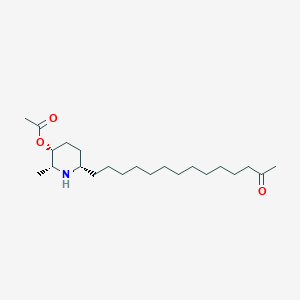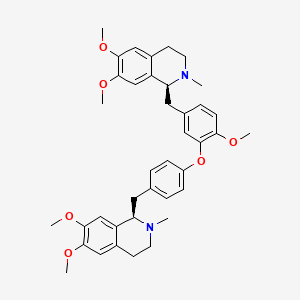![molecular formula C16H25N3OS B10838050 (R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane](/img/structure/B10838050.png)
(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a pyrazine ring and a hexylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the Hexylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a hexylsulfanyl group, often using thiol reagents under specific conditions.
Formation of the Bicyclic Structure: The final step involves the formation of the bicyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or other functional groups, leading to various reduced forms.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
- ®-3-(3-Methylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
- ®-3-(3-Phenylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane
Uniqueness
- Hexylsulfanyl Group : The presence of the hexylsulfanyl group may impart unique lipophilic properties, affecting the compound’s solubility and membrane permeability.
- Bicyclic Structure : The bicyclic structure can influence the compound’s stability and reactivity compared to similar compounds with different ring systems.
特性
分子式 |
C16H25N3OS |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H25N3OS/c1-2-3-4-5-10-21-16-15(17-7-8-18-16)20-14-12-19-9-6-13(14)11-19/h7-8,13-14H,2-6,9-12H2,1H3/t13?,14-/m0/s1 |
InChIキー |
CBUABSHDAKLYKZ-KZUDCZAMSA-N |
異性体SMILES |
CCCCCCSC1=NC=CN=C1O[C@H]2CN3CCC2C3 |
正規SMILES |
CCCCCCSC1=NC=CN=C1OC2CN3CCC2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
![2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10837975.png)
![[(3aR,6E,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837979.png)
![8-Chlorospiro[1,2,3,4-tetrahydronaphthalene-2,4''-(4'',5''-dihydro[1,3]oxazole)]-2''-amine](/img/structure/B10837986.png)
![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
![(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid](/img/structure/B10837997.png)
![Diethyl 2-[[[2-[[2-hydroxy-3-(2-methoxyphenoxy)propyl]amino]-2-methylpropyl]-methylamino]methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10838001.png)

![2-[[7-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10838006.png)




![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)
